molecular formula C9H19N B1349857 2,2,4,4-Tetramethyl-3-pentanone imine CAS No. 29097-52-7

2,2,4,4-Tetramethyl-3-pentanone imine

Cat. No. B1349857
M. Wt: 141.25 g/mol
InChI Key: VCMKYJMEMATQPE-UHFFFAOYSA-N
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Patent
US04804782

Procedure details

This was prepared by the method of J. Chem. Soc., Perkin I, 2087 (1976); ibid, 1797 (1974). Pivalonitrile (33.2 g.) and t-butyl, chloride (44.4 g.) were added under nitrogen to a well stirred suspension of sodium sand (18.4 g.) in a mixture of hexane (80 ml.), tetrahydrofuran (20 ml.) and methanol (1 ml.) over one hour at 15°-20° C. The mixture was stirred three hours, a solution of chlorobenzene (2 g.) in tetrahydrofuran (5 ml.) added dropwise over 10 minutes and stirring continued for one hour. Methanol (20 ml.) was added with caution over 0.5 hr. followed by water until phases separated. The aqueous phase was extracted with ether and the combined organic phases dried and evaporated in vacuo. The residue was distilled to afford di-t-butylketone imine, b.p. 62°-63° C./19 mm.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
2 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl-].[Na]>CCCCCC.O1CCCC1.O.CO.ClC1C=CC=CC=1>[C:2]([C:1](=[NH:6])[C:2]([CH3:4])([CH3:3])[CH3:1])([CH3:5])([CH3:4])[CH3:3] |^1:7|

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
C(C(C)(C)C)#N
Name
Quantity
44.4 g
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared by the method of J
STIRRING
Type
STIRRING
Details
The mixture was stirred three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
CUSTOM
Type
CUSTOM
Details
the combined organic phases dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C(C(C)(C)C)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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